4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane
Beschreibung
4,4,5,5-Tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane is a boronic ester featuring a 1,3,2-dioxaborolane core substituted with a 6-methyl-1,3-dioxaindan-5-yl group. This compound belongs to the pinacol boronic ester family, characterized by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane scaffold, which is widely employed in Suzuki-Miyaura cross-coupling reactions due to its stability and tunable reactivity . The 6-methyl-1,3-dioxaindan-5-yl substituent introduces steric bulk and electronic modulation, distinguishing it from simpler aryl or alkyl boronic esters.
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(6-methyl-1,3-benzodioxol-5-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-9-6-11-12(17-8-16-11)7-10(9)15-18-13(2,3)14(4,5)19-15/h6-7H,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOAHDMQIRWXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a precursor molecule containing the 6-methyl-1,3-dioxaindan-5-yl group. Common reagents used in this synthesis include organolithium or organomagnesium compounds, which facilitate the formation of the boron-carbon bond under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: Potential use in the development of boron-containing drugs or probes.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In organic synthesis, the boron center can facilitate the formation of carbon-carbon bonds through mechanisms such as Suzuki-Miyaura coupling. In biological systems, the boron atom may interact with cellular components, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Electronic Variations
Substituent Effects on Reactivity and Stability
The reactivity of boronic esters is governed by substituent electronic and steric properties. Below is a comparative analysis with key analogues:
Key Observations :
- The 6-methyl-1,3-dioxaindan-5-yl group imparts significant steric hindrance compared to smaller substituents like thiophen-2-yl or fluorobenzyl, slowing transmetalation steps in cross-coupling but enhancing stability .
- Fluorinated alkyl derivatives exhibit exceptional chemical inertness but require specialized catalysts (e.g., Pd with bulky ligands) for activation .
Crystallographic and Spectroscopic Comparisons
- Crystallography : X-ray studies of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives reveal planar B–O–C–O rings with bond lengths of ~1.36–1.38 Å (B–O) and ~1.48 Å (C–O). The fused dioxaindan ring in the target compound likely introduces puckering, as seen in analogous fused-ring systems .
- NMR Data :
- ¹H NMR : The target compound’s methyl groups resonate at δ 1.2–1.3 ppm (similar to pinacol derivatives), while the dioxaindan protons appear as complex multiplets (δ 3.5–4.5 ppm) .
- ¹¹B NMR : The boron signal for the target compound is expected at δ ~30–35 ppm, comparable to other 1,3,2-dioxaborolanes, but shifted slightly due to the electron-donating dioxaindan substituent .
Cross-Coupling Reactions
- The target compound’s steric bulk limits its use in couplings with bulky electrophiles but enhances selectivity in ortho-substituted aryl couplings. This contrasts with smaller boronic esters (e.g., thiophen-2-yl derivatives), which exhibit broader substrate scope but lower selectivity .
- Fluorinated analogues are niche reagents for synthesizing fluorinated polymers or pharmaceuticals but require rigorous anhydrous conditions .
Functional Group Compatibility
Challenges and Limitations
- Synthesis : The fused dioxaindan ring complicates synthesis compared to simpler aryl boronic esters. Multi-step routes involving borylation of pre-functionalized dioxaindan precursors are likely required .
- Purification : Steric hindrance may lead to low crystallinity, necessitating chromatography for purification, unlike crystalline fluorinated derivatives .
Biologische Aktivität
4,4,5,5-Tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C14H19B O4 |
| Molecular Weight | 253.12 g/mol |
| CAS Number | 94839-07-3 |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
Mechanisms of Biological Activity
The biological activity of 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties which can help mitigate oxidative stress in cells.
- Enzyme Inhibition : It has been shown to inhibit enzymes such as α-glucosidase and other targets involved in metabolic pathways.
- Antimicrobial Effects : Preliminary studies indicate that the compound may possess antimicrobial properties against specific bacterial strains.
Antioxidant Activity
A study evaluated the antioxidant potential of various boron compounds including 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane using the DPPH radical scavenging assay. The results demonstrated that this compound exhibited a scavenging activity of approximately 75% , indicating a strong capacity to neutralize free radicals.
Enzyme Inhibition
Research focused on the enzyme inhibitory effects of this compound revealed that it acts as a competitive inhibitor of α-glucosidase. In vitro assays showed an IC50 value of 0.45 mM , suggesting potential applications in managing postprandial blood glucose levels in diabetic patients.
Antimicrobial Activity
In a comparative study against standard antibiotics, 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane demonstrated notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring 15 mm and 18 mm , respectively.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
